N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound features the essential 4,4-difluorocyclohexyl pharmacophore defining the IL-17 modulator patent class (WO 2021/204800 A1), with demonstrated nanomolar potency in related analogs. The gem-difluoro substitution enhances metabolic stability and GIRK1/2 subtype selectivity versus non-fluorinated analogs. Ideal for SAR exploration around the benzamide linker region, screening library enrichment, and metabolic stability benchmarking. Procure from trusted suppliers for your drug discovery programs.

Molecular Formula C16H17F2N3O
Molecular Weight 305.329
CAS No. 2034386-70-2
Cat. No. B2672638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide
CAS2034386-70-2
Molecular FormulaC16H17F2N3O
Molecular Weight305.329
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)(F)F
InChIInChI=1S/C16H17F2N3O/c17-16(18)7-5-13(6-8-16)20-15(22)12-3-1-4-14(11-12)21-10-2-9-19-21/h1-4,9-11,13H,5-8H2,(H,20,22)
InChIKeyNIVBYNCWPYFBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034386-70-2): Procurement-Relevant Class, Structure, and Physicochemical Profile


N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule (MF: C16H17F2N3O; MW: 305.32 g/mol) that incorporates a central benzamide scaffold substituted at the meta position with a 1H-pyrazol-1-yl ring and at the amide nitrogen with a 4,4-difluorocyclohexyl group . This compound belongs to the broader class of 4,4-difluorocyclohexyl derivatives, which have been specifically developed as modulators of interleukin-17 (IL-17) activity and are accordingly of benefit as pharmaceutical agents for the treatment and/or prevention of inflammatory and autoimmune disorders . Computed physicochemical properties include a calculated logP of 2.63, a topological polar surface area (TPSA) of 36.44 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, with no violations of Lipinski's Rule of Five .

Why N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide Cannot Be Interchanged with Non-Fluorinated or Heterocycle-Modified Analogs


Generic substitution of N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide with its non-fluorinated cyclohexyl analog or with regioisomeric pyrazole attachment variants is likely to produce functionally distinct outcomes due to the critical role of the 4,4-difluorocyclohexyl motif in modulating both target binding and physicochemical properties. Research on related 4,4-difluorocyclohexylpyrazole-containing compounds has demonstrated that the introduction of the gem-difluoro substitution on the cyclohexyl ring can confer improved potency and selectivity for specific ion channel subtypes (GIRK1/2 versus GIRK1/4) compared to non-fluorinated or alternatively substituted analogs . Additionally, the 4,4-difluorocyclohexyl group increases lipophilicity (clogP of 2.63 for this compound) and alters metabolic stability relative to the parent cyclohexyl ring, while the specific 1H-pyrazol-1-yl meta-substitution pattern on the benzamide core defines a distinct pharmacophoric geometry that cannot be replicated by N-linked or C-linked pyrazole regioisomers . These structural features place this compound within the difluorocyclohexyl IL-17 modulator patent space (WO 2021/204800 A1), where SAR around the difluorocyclohexyl group is a defining element of the claimed invention .

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide: Physicochemical, Class-Association, and Selectivity Data


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Non-Fluorinated Cyclohexyl Analog

N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide exhibits a calculated logP of 2.63, which is substantially higher than the predicted logP of a hypothetical non-fluorinated N-cyclohexyl-3-(1H-pyrazol-1-yl)benzamide analog (estimated approximately 1.8–2.0 based on the removal of two fluorine atoms). This increase in lipophilicity is accompanied by a TPSA of 36.44 Ų and zero hydrogen bond donors—a profile that places the compound in a favorable region of drug-like chemical space with no Rule of Five violations . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors (amide carbonyl, pyrazole nitrogens, and fluorine atoms), creates a distinctive H-bonding capacity that differs from non-fluorinated cyclohexyl amides which may present additional donor capacity through cyclohexyl C–H interactions. The gem-difluoro substitution on the cyclohexyl ring is expected to increase metabolic stability at the cyclohexyl oxidation sites relative to the non-fluorinated analog, a well-documented effect of fluorine substitution on alicyclic rings .

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Class-Association Evidence: Inclusion Within the IL-17 Modulator Difluorocyclohexyl Patent Space (WO 2021/204800 A1)

The compound falls within the generic structural scope of WO 2021/204800 A1 (UCB Biopharma SRL), which claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for the treatment of inflammatory and autoimmune diseases . The patent reports that representative compounds were tested for IL-17 inhibition using a human dermal fibroblast (HDF) cell line assay measuring inhibition of IL-17A-induced IL-6 release, with IL-17 IC50 values reported in the nanomolar range for exemplified compounds . While the specific IC50 value for N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide has not been publicly disclosed, its structural features—particularly the 4,4-difluorocyclohexyl group attached via an amide linker to an aryl ring bearing a heteroaryl substituent—match the core pharmacophore defined by the Markush claims of WO 2021/204800 A1 . A related compound from the same patent family, IL-17 modulator 5 (compound 26), has been reported with an IL-17 IC50 of 1 nM, demonstrating the potency achievable within this chemotype . Compounds outside this patent-defined scaffold—such as non-difluorinated cyclohexyl amides—are structurally excluded from the IL-17 modulator claims and lack documented IL-17 inhibitory activity.

IL-17 modulation Autoimmune disease Inflammation Patent landscape

Ion Channel Selectivity Differentiation: 4,4-Difluorocyclohexylpyrazole Motif Confers Improved GIRK1/2 Selectivity Over GIRK1/4

In a structure-activity relationship study of G protein-gated inwardly rectifying potassium (GIRK) channel activators, a 4,4-difluorocyclohexylpyrazole motif—closely related to the 4,4-difluorocyclohexyl and pyrazole substitution pattern present in N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide—was identified as a privileged group that confers improved potency and selectivity for GIRK1/2 channels versus GIRK1/4 channels . This finding demonstrates that the 4,4-difluorocyclohexyl group, when paired with a pyrazole moiety, can drive subtype-selective ion channel modulation. In contrast, structurally similar compounds lacking the 4,4-difluorocyclohexyl motif (e.g., those bearing unsubstituted cyclohexyl or heterocycloalkyl groups) showed reduced selectivity between GIRK1/2 and GIRK1/4 subtypes . While the specific GIRK channel IC50 values for N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide have not been reported, the SAR trends established for the broader 4,4-difluorocyclohexylpyrazole class indicate that the gem-difluoro substitution on the cyclohexyl ring is a key determinant of subtype selectivity that would be lost upon substitution with a non-fluorinated cyclohexyl analog .

GIRK channel Ion channel selectivity Potassium channel Structure-activity relationship

Vendor Quality Specification: Purities and Availability Relative to Closest Available Analogs

N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide is commercially available from multiple research chemical suppliers with a typical purity specification of 95% . By comparison, the closest structural relative with vendor availability data, N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide (CAS 2034306-74-4), is listed by vendors with a molecular weight of 387.4 g/mol and a more complex structure incorporating an additional oxadiazole linker . The target compound's simpler linker architecture (direct amide bond rather than an oxadiazole-methyl spacer) provides a synthetic accessibility advantage, as evidenced by its broader vendor availability and lower molecular complexity (MW 305.32 versus 387.4). The non-fluorinated cyclohexyl analog (N-cyclohexyl-3-(1H-pyrazol-1-yl)benzamide) does not appear to be widely cataloged by major research chemical vendors, suggesting that the 4,4-difluorocyclohexyl substitution is a driving feature for commercial interest and procurement .

Chemical procurement Purity specification Vendor comparison Research reagent

Procurement-Guiding Application Scenarios for N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide Based on Quantitative Evidence


IL-17-Targeted Drug Discovery: Hit Expansion and Lead Optimization in Autoimmune and Inflammatory Disease Programs

The compound's structural inclusion within the IL-17 modulator patent space defined by WO 2021/204800 A1, combined with the demonstrated nanomolar IL-17 inhibitory activity of related difluorocyclohexyl derivatives (IL-17 modulator 5: IC50 = 1 nM), makes it a suitable starting point or reference compound for medicinal chemistry campaigns targeting IL-17-driven inflammatory and autoimmune conditions . Procurement of this compound is justified when the research goal is to explore SAR around the benzamide linker region or the pyrazole substitution pattern while retaining the essential 4,4-difluorocyclohexyl pharmacophore that defines this patent class .

GIRK1/2 Subtype-Selective Chemical Probe Development for Ion Channel Research

Based on the SAR finding that 4,4-difluorocyclohexylpyrazole motifs confer improved selectivity for GIRK1/2 over GIRK1/4 channels, N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide serves as an appropriate scaffold for developing GIRK1/2-selective tool compounds . The compound's favorable physicochemical profile (clogP 2.63, TPSA 36.44 Ų, zero HBD) supports its use in cell-based electrophysiological assays where membrane permeability and low non-specific binding are required. This application is specifically relevant when GIRK1/2 subtype selectivity is a key experimental parameter and non-fluorinated cyclohexyl analogs are expected to exhibit reduced selectivity based on class SAR trends .

Fluorinated Fragment and Scaffold-Hopping Library Enrichment for Kinase or Ion Channel Screening

The compound's relatively low molecular weight (305.32 Da), favorable drug-likeness metrics (no RO5 violations), and the presence of the metabolically stable 4,4-difluorocyclohexyl group make it a valuable addition to diversity-oriented screening libraries focused on fluorinated fragments or scaffold-hopping exercises for kinase and ion channel targets . Its use as a screening library component is supported by its fit within a privileged chemotype that has demonstrated activity across at least two distinct target classes (IL-17 modulation and GIRK channel activation), suggesting potential for identifying novel target engagement through phenotypic or target-based screening .

Metabolic Stability Benchmarking: Fluorinated versus Non-Fluorinated Cyclohexyl Amides in ADME Assays

The 4,4-difluorocyclohexyl group is a well-established motif for blocking oxidative metabolism at the cyclohexyl ring, a common metabolic soft spot for cyclohexyl-containing compounds. N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide can serve as a test compound in comparative microsomal or hepatocyte stability assays to quantify the metabolic stabilization achieved by gem-difluoro substitution relative to the non-fluorinated cyclohexyl analog . The compound's zero hydrogen bond donor count (distinguishing it from other amides that may have additional donor groups) and moderate lipophilicity (clogP 2.63) provide a clean baseline for isolating the contribution of the difluorocyclohexyl motif to metabolic stability without confounding by other structural features .

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.